molecular formula C23H23N4NaO7S B12766064 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((((1,4-dihydro-6-methyl-4-oxo-3-pyridinyl)carbonyl)amino)(4-hydroxyphenyl)acetyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt,(2S-(2-alpha,5-alpha,6-beta(S*)))- CAS No. 96593-45-2

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((((1,4-dihydro-6-methyl-4-oxo-3-pyridinyl)carbonyl)amino)(4-hydroxyphenyl)acetyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt,(2S-(2-alpha,5-alpha,6-beta(S*)))-

Cat. No.: B12766064
CAS No.: 96593-45-2
M. Wt: 522.5 g/mol
InChI Key: VWNSVIIEEOTMEF-MAYLFKIMSA-M
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Description

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((((1,4-dihydro-6-methyl-4-oxo-3-pyridinyl)carbonyl)amino)(4-hydroxyphenyl)acetyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt,(2S-(2-alpha,5-alpha,6-beta(S*)))- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique bicyclic structure and multiple functional groups, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the bicyclic core structure through intramolecular cyclization.

    Functional Group Transformations: Introduction of various functional groups such as carboxylic acid, amide, and hydroxyl groups.

    Coupling Reactions: Use of coupling reagents to attach different substituents to the core structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a catalyst or catalyst precursor in various organic reactions.

    Material Science: Potential use in the development of advanced materials with unique properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, affecting biochemical pathways.

    Drug Development: Potential use as a lead compound for the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation of its potential as a therapeutic agent for treating various diseases.

    Diagnostic Tools: Use in the development of diagnostic assays and imaging agents.

Industry

    Chemical Manufacturing: Application in the synthesis of fine chemicals and intermediates.

    Biotechnology: Use in biotechnological processes and product development.

Mechanism of Action

The mechanism of action of 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid derivatives involves interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and result in various physiological effects. Detailed studies on the binding affinity, specificity, and downstream effects are essential to understand the compound’s mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Penicillins: Similar bicyclic structure with a thiazolidine ring.

    Cephalosporins: Another class of β-lactam antibiotics with a similar core structure.

    Carbapenems: Broad-spectrum antibiotics with a bicyclic structure.

Uniqueness

The uniqueness of 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid derivatives lies in their specific substituents and functional groups, which confer distinct chemical and biological properties. Comparison with similar compounds highlights differences in reactivity, stability, and biological activity.

Properties

CAS No.

96593-45-2

Molecular Formula

C23H23N4NaO7S

Molecular Weight

522.5 g/mol

IUPAC Name

sodium;(2S,5S,6S)-6-[[2-(4-hydroxyphenyl)-2-[(6-methyl-4-oxo-1H-pyridine-3-carbonyl)amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C23H24N4O7S.Na/c1-10-8-14(29)13(9-24-10)18(30)25-15(11-4-6-12(28)7-5-11)19(31)26-16-20(32)27-17(22(33)34)23(2,3)35-21(16)27;/h4-9,15-17,21,28H,1-3H3,(H,24,29)(H,25,30)(H,26,31)(H,33,34);/q;+1/p-1/t15?,16-,17-,21-;/m0./s1

InChI Key

VWNSVIIEEOTMEF-MAYLFKIMSA-M

Isomeric SMILES

CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)N[C@@H]3[C@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+]

Canonical SMILES

CC1=CC(=O)C(=CN1)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+]

Origin of Product

United States

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